5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one
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Overview
Description
5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a naphthyl group, and a benzylidene moiety substituted with bromine, butoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a base.
Introduction of the Naphthyl Group: The naphthyl group is introduced through a condensation reaction with an appropriate naphthylamine derivative.
Formation of the Benzylidene Moiety: The benzylidene moiety is formed by reacting the intermediate compound with a benzaldehyde derivative substituted with bromine, butoxy, and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-phenylimino)-1,3-thiazolidin-4-one
- 5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-tolylimino)-1,3-thiazolidin-4-one
Uniqueness
5-(3-Bromo-4-butoxy-5-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one is unique due to the presence of the naphthyl group, which can impart distinct electronic and steric properties compared to phenyl or tolyl derivatives
Properties
Molecular Formula |
C25H23BrN2O3S |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-4-butoxy-5-methoxyphenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H23BrN2O3S/c1-3-4-12-31-23-19(26)13-16(14-21(23)30-2)15-22-24(29)28-25(32-22)27-20-11-7-9-17-8-5-6-10-18(17)20/h5-11,13-15H,3-4,12H2,1-2H3,(H,27,28,29)/b22-15+ |
InChI Key |
IVIBXNHDQVZEBG-PXLXIMEGSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC |
Origin of Product |
United States |
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